Syk Kinase Inhibition Potency: Class‑Level Benchmarking Against Patent‑Exemplified Nicotinamides
While the exact IC₅₀ of 5‑bromo‑N‑(2,2‑difluoroethyl)nicotinamide has not been disclosed independently, the generic Markush structure in US8895585 encompasses this compound and reports that exemplified 5‑halo‑N‑alkylnicotinamides achieve Syk IC₅₀ values ranging from 1 nM to 100 nM in a recombinant human Syk enzyme inhibition assay. By contrast, the unsubstituted nicotinamide parent compound and the 5‑H analog typically exhibit IC₅₀ >1,000 nM, indicating that the 5‑bromo substituent together with the lipophilic amide side chain is required for meaningful potency [1][2].
| Evidence Dimension | Syk kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Estimated IC₅₀ = 1–100 nM (by class inference from US8895585 exemplified compounds) |
| Comparator Or Baseline | Unsubstituted nicotinamide / 5-H analog: IC₅₀ >1,000 nM |
| Quantified Difference | ≥10- to 1,000-fold improvement over unsubstituted parent |
| Conditions | Recombinant human Syk enzyme inhibition assay (see US8895585, Examples) |
Why This Matters
This level of enzymatic inhibition is a prerequisite for cellular pathway engagement in B‑cell receptor signaling models, making the compound a relevant starting point for Syk‑targeted probe development.
- [1] Fujiwara, H., Sato, K., Mizumoto, S., et al. Nicotinamide derivative or salt thereof having Syk-inhibitory activity. U.S. Patent 8,895,585, November 25, 2014. View Source
- [2] Benzamides and nicotinamides as Syk modulators. Patent WO2011159592A1, December 22, 2011. View Source
